molecular formula C18H18ClFN2O B3485305 1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine

1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine

Cat. No. B3485305
M. Wt: 332.8 g/mol
InChI Key: KSOQECYBMQSYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine, also known as CFPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to affect the levels of cytokines and other inflammatory markers. These biochemical and physiological effects contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine. One potential area of research is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential as a treatment for anxiety and depression. Further studies are also needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its pharmacological properties have been extensively studied, and it has shown potential as a treatment for a range of disorders. Further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including anxiolytic, antidepressant, and analgesic effects. This compound has also shown potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-16-7-4-8-17(20)15(16)13-18(23)22-11-9-21(10-12-22)14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOQECYBMQSYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine
Reactant of Route 6
Reactant of Route 6
1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.